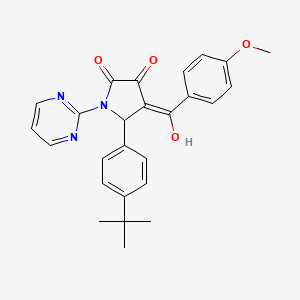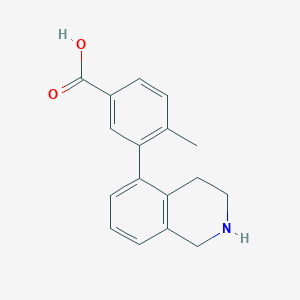![molecular formula C19H17FN2O3 B5464782 1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole](/img/structure/B5464782.png)
1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole, also known as FEBI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. FEBI belongs to the class of imidazole derivatives and has been studied for its possible applications in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole involves the inhibition of specific enzymes and proteins that are involved in the growth and survival of cancer cells and brain cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression in cells. HDACs are overexpressed in cancer cells and are responsible for the uncontrolled growth and survival of cancer cells. This compound can also inhibit the activity of monoamine oxidase (MAO), which is an enzyme that breaks down neurotransmitters in the brain. Inhibition of MAO can increase the levels of neurotransmitters in the brain and improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the body. It can induce apoptosis in cancer cells and prevent the growth and survival of cancer cells. This compound can also protect brain cells from oxidative stress and prevent the death of brain cells. It has been found to increase the levels of neurotransmitters in the brain and improve the symptoms of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole in lab experiments is its potential therapeutic properties. This compound has been found to have anti-cancer and neuroprotective properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its moderate yield and the need for further purification to obtain the final product. The synthesis process of this compound is also complex and requires controlled conditions and a catalyst.
Zukünftige Richtungen
There are several future directions for the research on 1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole. One of the future directions is the development of new drugs based on this compound for the treatment of cancer and neurological disorders. Another future direction is the study of the mechanism of action of this compound and its interaction with specific enzymes and proteins in the body. Further research is also needed to optimize the synthesis process of this compound and improve its yield.
Synthesemethoden
The synthesis of 1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole involves the reaction of 2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole with 3-fluoro-phenyl-ethylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the synthesis process is moderate, and further purification is required to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole has been extensively studied for its potential applications in the field of medicine. Several scientific studies have demonstrated the anti-cancer properties of this compound. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of brain cells.
Eigenschaften
IUPAC Name |
1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-23-16-11-18-17(24-12-25-18)10-15(16)19-21-6-8-22(19)7-5-13-3-2-4-14(20)9-13/h2-4,6,8-11H,5,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSXKWIMJFFYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C3=NC=CN3CCC4=CC(=CC=C4)F)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5464701.png)
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5464707.png)
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5464720.png)

![(4aS*,8aR*)-6-[(5-chloro-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5464730.png)
![N-[4-(N-{5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5464734.png)
![4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5464739.png)
![(4aS*,8aR*)-6-cyclopentyl-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5464746.png)

![4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5464770.png)
![N-cyclopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5464775.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5464780.png)
![5-{3-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}isoxazol-3-ol](/img/structure/B5464790.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5464800.png)